N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidin-7-one core linked to a 2,3-dimethylphenyl group via a thioacetamide bridge.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-4-3-5-11(10(9)2)16-13(22)8-23-15-19-18-14-17-12(21)6-7-20(14)15/h3-7H,8H2,1-2H3,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRSVOUUYIBKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a synthetic compound with potential therapeutic applications due to its unique chemical structure and biological properties. The compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological activities.
- IUPAC Name : this compound
- CAS Number : 894996-07-7
- Molecular Formula : C21H19N5O2S
- Molecular Weight : 405.5 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to exert its effects by:
- Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulating Receptor Activity : By binding to certain receptors, it can alter cellular signaling pathways that lead to apoptosis or cell cycle arrest.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity across various cancer cell lines.
Key Findings :
- In studies involving HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells, the compound increased apoptosis and arrested the cell cycle at the G2/M phase. This was evidenced by elevated levels of caspase-3 and changes in cell morphology .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.09 | Apoptosis induction |
| HepG-2 | 4.03 | Cell cycle arrest at G2/M phase |
| MCF-7 | 0.09 | Increased caspase activity |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi:
| Pathogen | Activity Level |
|---|---|
| Mycobacterium tuberculosis | Moderate inhibition (87%) |
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines and found that it significantly inhibited cell growth with IC50 values ranging from 0.09 to 4.03 µM depending on the cell type . The study highlighted its potential as a lead compound for developing new anticancer therapies.
-
Antimicrobial Screening :
- Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis and other bacterial strains. The results indicated that while it was less effective than standard treatments like rifampicin, it still demonstrated considerable activity against certain pathogens .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
The triazolo-pyrimidinone core distinguishes the target compound from analogs like N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (BG72578, CAS 877638-58-9), which shares the same core but differs in the substituent (2-chlorobenzyl vs. 2,3-dimethylphenyl) . The pyrimidinone moiety enhances hydrogen-bonding capacity compared to pyrazine-based derivatives (e.g., pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl compounds in patent applications), which may reduce solubility but improve target binding .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorobenzyl group in BG72578 introduces electron-withdrawing effects, increasing polarity compared to the electron-donating methyl groups in the target compound. This difference may alter logP values (predicted: ~2.5 for BG72578 vs. ~3.0 for the target compound) and bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
Preparation Methods
Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl Compounds
3-Amino-1,2,4-triazole reacts with 1,3-dicarbonyl derivatives (e.g., ethyl acetoacetate) under acidic conditions. For example, refluxing in glacial acetic acid at 120–130°C for 5–7 hours yields 7-hydroxy-triazolopyrimidine intermediates with 70–75% efficiency. Phosphoryl chloride (POCl₃) is then used to convert hydroxyl groups to chlorides, enabling downstream functionalization.
Pyrimidine Annulation to Preformed Triazole Structures
Alternative routes involve annulating pyrimidine rings onto triazole precursors. A study by Okabe et al. demonstrated that 3-amino-5-mercapto-1,2,4-triazole reacts with ethyl cyanoacetate in sodium ethoxide to form triazolopyrimidine derivatives, though yields are lower (60–70%). This method is less favored due to regioselectivity challenges.
Table 1: Comparison of Triazolopyrimidine Core Synthesis Methods
| Method | Conditions | Yield (%) | Key Reagents |
|---|---|---|---|
| Cyclocondensation | Glacial acetic acid, 120°C | 70–75 | 3-Amino-1,2,4-triazole, POCl₃ |
| Pyrimidine annulation | Sodium ethoxide, reflux | 60–70 | Ethyl cyanoacetate, acetylacetone |
Thioether Linkage Formation
The thioether bridge (-S-) connects the triazolopyrimidine core to the acetamide side chain. Nucleophilic substitution and thiol alkylation are the primary strategies:
Nucleophilic Substitution with Haloacetamides
Mercapto-triazolopyrimidine derivatives react with bromoacetamide in dichloromethane/pyridine at room temperature for 24–48 hours, achieving 65–82% yield. Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields >75%.
Thiol Alkylation via Coupling Agents
Patent EP3191486A1 describes using alkyl chlorides/bromides (1–2 eq) with base catalysts (e.g., K₂CO₃) in DMSO or DMF. This method avoids intermediate isolation, simplifying scale-up.
Table 2: Thioether Formation Conditions
| Method | Solvent System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution | DCM/Pyridine | 25°C | 24–48 | 65–82 |
| Microwave-assisted | DMF, 150 W | 100°C | 1–2 | 75–80 |
Acetamide Coupling Strategies
The final step involves coupling 2,3-dimethylaniline to the thioether intermediate. Two pathways are prevalent:
Direct Coupling with 2,3-Dimethylaniline
Bromoacetyl intermediates react with 2,3-dimethylaniline in dichloromethane/pyridine at 25–60°C for 5–24 hours. Yields range from 70–82%, but purification requires column chromatography due to byproduct formation.
HATU-Mediated Amide Bond Formation
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent improves efficiency (85–90% yield). This method minimizes racemization and is scalable.
Comprehensive Synthetic Pathways
Multi-Step Protocol (Most Common)
One-Pot Synthesis (Emerging Method)
A patent (WO2005063753A1) details a one-pot approach using alkoxycarbonyl isothiocyanates to simultaneously form the triazolopyrimidine core and thioether linkage. While promising (60–70% yield), regioselectivity issues limit adoption.
Reaction Optimization
Temperature Effects
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but complicate purification.
- Glacial acetic acid : Ideal for cyclocondensation due to proton donation.
Table 3: Solvent Impact on Key Steps
| Step | Optimal Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Glacial acetic acid | 75 | 95 |
| Thioether formation | DCM/Pyridine | 82 | 90 |
| Acetamide coupling | DMF | 90 | 98 |
Purification Challenges and Solutions
Recrystallization vs. Chromatography
Stabilization of Intermediates
Intermediate thiols are prone to oxidation. Storage under nitrogen at -20°C and using radical scavengers (e.g., triethylsilane) improves stability.
Yield Comparison Across Methods
Table 4: Synthetic Route Efficiency
| Route | Total Yield (%) | Purity (%) | Time (Days) |
|---|---|---|---|
| Multi-step | 42–58 | 95–98 | 5–7 |
| One-pot | 60–70 | 85–90 | 2–3 |
| Microwave-assisted | 75–80 | 90–95 | 1–2 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(2,3-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Begin with constructing the triazolopyrimidine core via cyclization of thiosemicarbazide derivatives with diketones. Introduce the thioacetamide moiety through nucleophilic substitution using mercaptoacetic acid derivatives.
- Optimization : Control reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or DMSO for solubility), and stoichiometric ratios (1:1.2 for thiol:halide intermediates). Monitor progress via TLC and purify intermediates via column chromatography .
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., pH, catalyst loading) and reduce side reactions. Statistical modeling (e.g., ANOVA) can identify critical parameters .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodology :
- Spectroscopic analysis :
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₇N₅O₂S: 349.4) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <1 µM suggest high potency .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across different assay systems?
- Methodology :
-
Orthogonal validation : Replicate results using alternative assays (e.g., SPR for binding affinity vs. cell-based assays).
-
Assay condition analysis : Adjust pH, temperature, or co-factor concentrations (e.g., Mg²⁺ for kinase assays) to identify confounding variables .
-
Structural analogs comparison : Compare activity with derivatives (Table 1) to isolate substituent effects .
Table 1: Activity Comparison of Triazolopyrimidine Derivatives
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- Formulation : Use nanocarriers (e.g., liposomes) or co-solvents (PEG-400/water mixtures) for parenteral administration .
- Structural derivatization : Replace the dimethylphenyl group with polar substituents (e.g., hydroxyl or morpholino) while maintaining potency .
Q. How do structural modifications at the phenyl ring influence target binding affinity?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- Docking simulations : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket. Fluorine substituents at position 3 improve hydrophobic contacts (ΔG = -9.2 kcal/mol vs. -7.8 for methyl) .
- Crystallography : Co-crystallize analogs with target enzymes to resolve binding modes (e.g., PDB deposition for structure-guided optimization) .
Q. How can researchers address stability issues during long-term storage?
- Methodology :
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Protective formulations : Lyophilize with trehalose to prevent hydrolysis of the thioether linkage .
- Light sensitivity : Use amber vials and inert atmospheres (N₂) to avoid photodegradation .
Notes
- Data Contradiction Analysis : Cross-correlate in vitro and in silico results to identify assay-specific artifacts (e.g., serum protein interference in cell-based assays) .
- Synthetic Scale-Up : Transition from batch to flow chemistry for reproducible multi-step synthesis, reducing byproducts by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
